Daeatal
Description
Historical Development and Discovery of Endogenous Opioid Peptides
The discovery of endogenous opioid peptides was a significant advancement in neuroscience, stemming from the identification of specific receptors in the nervous system that bound to opiate drugs like morphine in the early 1970s. biologists.comstanford.edu This finding suggested the existence of naturally occurring substances within the body that interacted with these receptors. biologists.comstanford.edu The intense search for these endogenous ligands led to the isolation and identification of the first endogenous opioid peptides in the mid-1970s. biologists.comnih.govnih.govmdpi.commdpi.com
In 1975, two pentapeptides, methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin), were identified. nih.govnih.govmdpi.commdpi.com Shortly thereafter, other opioid peptides were discovered, including the dynorphins and beta-endorphin. nih.govmdpi.commdpi.com Dynorphin (B1627789) A was first isolated from porcine pituitary extracts and characterized in the late 1970s. nih.govarxiv.orghmdb.cawikipedia.org The name "dynorphin" was derived from the Greek word "dynamis," meaning power, reflecting its potent opioid activity observed in early bioassays. stanford.eduhmdb.cawikipedia.org
Endogenous opioid peptides are synthesized as larger precursor proteins – proenkephalin, prodynorphin, and proopiomelanocortin – which undergo proteolytic processing to yield various active peptide fragments. nih.govmdpi.commdpi.comwikipedia.org Dynorphin A is derived from the prodynorphin precursor. nih.govarxiv.orghmdb.cawikipedia.org
Contextualizing Dynorphin A in Neurotransmitter Systems
Dynorphin A functions as a neuropeptide within the central nervous system, acting as an endogenous ligand primarily for the kappa opioid receptor (KOR). arxiv.orghmdb.catocris.comnih.govtaylorandfrancis.comnih.govmedchemexpress.com While it exhibits high affinity for the KOR, Dynorphin A can also interact with other opioid receptor types, such as mu (MOR) and delta (DOR), albeit typically with lower affinity. taylorandfrancis.commedchemexpress.com
The dynorphin/KOR system is involved in modulating a variety of physiological processes, including pain perception, stress responses, mood regulation, and motivation. arxiv.orgtaylorandfrancis.comcapes.gov.brpnas.orgresearchgate.net Dynorphin peptides are stored in large dense-core vesicles within neurons and are released upon neuronal depolarization. hmdb.cawikipedia.org Prodynorphin is primarily expressed in the central nervous system, and its processing by proprotein convertase 2 within synaptic vesicles releases active dynorphin peptides. wikipedia.orgnih.gov
Chemical Derivation and Rationale for Ethylamide Modification in Daeatal
This compound is a synthetic analog representing the N-terminal 1-9 sequence of Dynorphin A with an ethylamide modification at the C-terminus. Peptide modifications are frequently employed in research and drug development to alter the physicochemical properties and biological activity of the parent peptide. biosynth.comscispace.comabyntek.com These modifications can influence factors such as stability against enzymatic degradation, lipophilicity, membrane permeability, and receptor binding characteristics. biosynth.comresearchgate.netnih.gov
C-terminal modifications, such as amidation or alkylation, can neutralize the negative charge of the C-terminal carboxylic acid group at physiological pH. nih.gov This neutralization can increase the peptide's hydrophobicity, potentially impacting its interaction with biological membranes and receptors. biosynth.comnih.gov In the case of ethylamide modification, specifically N-alkyl amides, this alteration can contribute to improved pharmacokinetic properties, such as enhanced membrane penetration, due to reduced hydrogen bonding ability. biosynth.com Additionally, ethylamide modification can potentially increase resistance to enzymatic degradation by peptidases. biosynth.com
The rationale for creating Dynorphin A ethylamide (1-9) likely stems from the desire to investigate the effects of modifying the C-terminus of the Dynorphin A (1-9) fragment, potentially aiming to enhance its stability or alter its interaction with opioid receptors compared to the unmodified peptide fragment. Research findings on Dynorphin A-(1-9) and its analogs have explored their opioid activities in bioassays. hodoodo.comhodoodo.com Studies involving modified Dynorphin A-(1-9) amide analogs have also investigated properties like physical dependence liability, highlighting the impact of specific chemical alterations on the peptide's pharmacological profile. nih.gov
Structure
2D Structure
Properties
CAS No. |
103614-28-4 |
|---|---|
Molecular Formula |
C56H93N19O10 |
Molecular Weight |
1192.5 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-amino-5-[carbamimidoyl(ethyl)amino]-1-oxopentan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C56H93N19O10/c1-8-75(56(62)63)26-14-18-38(47(57)79)70-49(81)42(28-34(4)5)73-52(84)44(19-13-25-66-55(60)61)74(7)53(85)39(17-12-24-65-54(58)59)71-50(82)41(27-33(2)3)72-51(83)43(30-35-15-10-9-11-16-35)69-46(78)32-67-45(77)31-68-48(80)40(64-6)29-36-20-22-37(76)23-21-36/h9-11,15-16,20-23,33-34,38-44,64,76H,8,12-14,17-19,24-32H2,1-7H3,(H2,57,79)(H3,62,63)(H,67,77)(H,68,80)(H,69,78)(H,70,81)(H,71,82)(H,72,83)(H,73,84)(H4,58,59,65)(H4,60,61,66)/t38-,39-,40-,41-,42+,43-,44-/m0/s1 |
InChI Key |
GLZQKGFWWQUHPG-RVZUTEJSSA-N |
Isomeric SMILES |
CCN(CCC[C@@H](C(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC)C(=N)N |
Canonical SMILES |
CCN(CCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC)C(=N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-MeTyr-7-MeArg-8-Leu-dynorphin (1-9)-NHEt DAEATAL dynorphin A ethylamide (1-9), methyltyrosyl(1)-methylarginyl(7)-leucine(8)- dynorphin A ethylamide (1-9), MeTyr(1)-MeArg(7)-Leu(8)- |
Origin of Product |
United States |
Advanced Molecular and Structural Elucidation of Daeatal
Spectroscopic Characterization Techniques for Daeatal's Molecular Architecture
No published NMR data for a compound named "this compound" could be located.
There are no records of X-ray crystallography studies performed on "this compound" or any of its potential analogues in the existing scientific literature.
A search for Cryo-EM studies involving "this compound" did not yield any relevant findings, suggesting it has not been investigated in the context of macromolecular complexes.
Computational Chemistry and In Silico Modeling of this compound
No quantum chemical calculations or theoretical studies on the electronic structure and reactivity of "this compound" have been published.
There is no evidence of molecular dynamics simulations having been conducted to study the dynamic conformational behavior of "this compound."
Ligand-Protein Docking and Molecular Recognition Studies with Opioid Receptors
This compound is recognized as a potent agonist for the kappa opioid receptor (KOR), while also exhibiting activity at the mu (MOR) and delta (DOR) opioid receptors. oup.com Understanding the molecular basis of this interaction is crucial for elucidating its pharmacological effects.
Recent breakthroughs in structural biology, particularly the cryo-electron microscopy (cryo-EM) structure of the human KOR in complex with the parent peptide Dynorphin (B1627789) A, have provided significant insights into the binding mechanism. oup.com These studies reveal a detailed picture of the molecular recognition process, which can be largely extrapolated to this compound due to their structural similarity.
The binding of Dynorphin A, and by extension this compound, to the KOR involves a large binding interface encompassing transmembrane helices 2, 3, 5, 6, and 7, as well as the extracellular loops of the receptor. oup.com The interaction can be conceptualized into two key components. The N-terminal "message" sequence (Tyr-Gly-Gly-Phe), a common motif in opioid peptides, engages with a conserved binding pocket deep within the receptor. The N-terminal tyrosine residue is particularly critical, with its phenol (B47542) group extending into a hydrophobic space, and its truncation has been shown to abolish biological activity. oup.com
The C-terminal "address" sequence (Leu-Arg-Arg-Ile-Arg in the case of the this compound fragment) interacts more with the extracellular surface of the receptor. oup.com This region is crucial for conferring selectivity towards the KOR. The positively charged arginine residues at positions 6 and 7 are considered vital for high-affinity binding to the kappa receptor. oup.com
Computational docking and molecular dynamics simulations further complement these structural studies by providing a dynamic view of the ligand-receptor interactions. These in silico methods help in identifying key amino acid residues involved in the binding and in rationalizing the observed binding affinities. For instance, mutagenesis and functional assays have confirmed the importance of conserved residues such as W389, M244, V322, H393, and Y241 in the KOR for the potency of dynorphin. oup.com
Interactive Table: Key Interacting Residues in the Dynorphin A - Kappa Opioid Receptor Complex
| Interacting Residue in KOR | Location | Type of Interaction with Dynorphin A |
|---|---|---|
| M244 | Transmembrane Helix 3 | Hydrophobic |
| Y241 | Transmembrane Helix 3 | Hydrophobic |
| V322 | Transmembrane Helix 5 | Hydrophobic |
| W389 | Transmembrane Helix 6 | Hydrophobic |
| H393 | Transmembrane Helix 6 | Hydrogen Bonding |
While Dynorphin A peptides are considered the endogenous ligands for the KOR, they are known to be promiscuous, capable of activating MOR and DOR as well. nih.gov Functional assays have demonstrated that Dynorphin A can induce G protein coupling at all three opioid receptors with nanomolar efficacy. nih.govnih.gov The ethylamide modification at the C-terminus of this compound is a strategic chemical alteration aimed at increasing metabolic stability, a common challenge with peptide-based compounds.
Structure-Activity Relationship (SAR) Studies Through Molecular Modifications
The exploration of the structure-activity relationship (SAR) of this compound and related Dynorphin A analogues has been a fertile area of research, aimed at developing more selective and potent opioid receptor ligands. These studies involve systematic modifications of the peptide sequence and observing the resultant changes in binding affinity and functional activity.
A key finding from SAR studies is the differential role of various amino acid residues. As previously mentioned, the N-terminal tyrosine is indispensable for activity at all opioid receptors. Modifications to the "address" sequence, however, significantly impact selectivity. The positively charged arginine residues at positions 6 and 7 are crucial for KOR affinity. oup.com The substitution of these residues often leads to a decrease in KOR selectivity. For example, replacing L-Arginine with its D-isomer (D-Arginine) has been shown to diminish kappa-selectivity. nih.gov
The length of the peptide fragment also plays a role. While this compound is a nonapeptide, studies on various truncated forms of Dynorphin A have shown that shorter fragments can exhibit altered receptor preference, with some shorter peptides displaying increased delta and mu receptor activity. nih.gov
The introduction of non-natural amino acids or chemical modifications has been a powerful tool in SAR studies. For instance, the substitution of Glycine at position 2 with D-Alanine can increase the stability of the peptide but also leads to a loss of kappa-selectivity. nih.gov
Interactive Table: Structure-Activity Relationship of Dynorphin A Analogues
| Analogue/Modification | Receptor Binding Affinity (Ki, nM) | Key Findings |
|---|---|---|
| This compound (Dynorphin A ethylamide (1-9)) | KOR: High, MOR: Moderate, DOR: Moderate | Ethylamide modification enhances stability. Potent KOR agonist. |
| [D-Ala²] Dynorphin A (1-9) | KOR: Reduced | Loss of kappa-selectivity. nih.gov |
| [D-Arg⁶,⁷,⁹] Dynorphin A (1-9) | KOR: Reduced | Diminished kappa-binding. nih.gov |
| Dynorphin A (1-8) | KOR: High, MOR: Moderate, DOR: Moderate | Shorter fragment retains opioid activity. nih.gov |
| Dynorphin A (1-13) | KOR: High, MOR: Moderate, DOR: Moderate | Parent fragment with high KOR affinity. nih.gov |
These SAR studies are instrumental in the rational design of novel opioid receptor modulators with desired pharmacological profiles, such as enhanced selectivity for a particular receptor subtype or improved metabolic stability for potential therapeutic applications.
Synthetic Methodologies and Chemical Biology Approaches for Daeatal
Established Peptide Synthesis Routes for Daeatal and its Structural Variants
Peptide synthesis involves the formation of amide bonds between amino acid residues. Two primary approaches, solid-phase peptide synthesis (SPPS) and solution-phase synthesis, are widely employed for the construction of peptide sequences. While general methods for peptide synthesis are well-established, specific optimized protocols for this compound or its structural variants were not detailed in the consulted literature.
Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is a widely used method for creating peptides by sequentially adding amino acids to a solid support, such as a resin fastercapital.compharmtech.commdpi.com. This technique simplifies purification as the growing peptide chain remains anchored to the solid phase, allowing for the removal of excess reagents and by-products through simple filtration and washing steps fastercapital.compharmtech.com. SPPS is amenable to automation and is widely used in both research and pharmaceutical manufacturing fastercapital.comsigmaaldrich.comrsc.org.
Optimization strategies in SPPS aim to improve yield and purity. These can include selecting appropriate solid-phase materials (resins) based on factors like adsorption capacity and reactivity, choosing suitable coupling methods and reagents, and optimizing reaction conditions such as temperature and reaction time sigmaaldrich.comcreative-peptides.commesalabs.comuci.edu. Techniques like double coupling can enhance coupling efficiency creative-peptides.com. Addressing challenges like peptide aggregation during synthesis is also a focus of optimization sigmaaldrich.comnih.govmdpi.com. While these general strategies are applied to peptide synthesis, specific optimized SPPS protocols specifically for this compound were not found in the provided search results.
Solution-phase peptide synthesis, also known as Liquid-Phase Peptide Synthesis (LPPS), involves the coupling of amino acids or peptide fragments in a homogeneous solution wikipedia.orgnumberanalytics.comhodoodo.comresearchgate.netnih.gov. This method relies on efficient coupling reagents to facilitate peptide bond formation wikipedia.org. Compared to SPPS, solution-phase synthesis can be more arduous and laborious, often requiring purification steps like recrystallization or chromatography after each coupling reaction pharmtech.comresearchgate.net. However, it can be advantageous for synthesizing short peptides or those requiring specific reaction conditions creative-peptides.comresearchgate.net.
Optimization strategies in solution-phase synthesis focus on improving the reaction system, including the selection of appropriate solvents and catalysts to enhance reaction rate and product purity creative-peptides.comrsc.org. Efficient coupling reagents, such as carbodiimides (e.g., DCC and DIC) and active ester-based reagents (e.g., HOBt and HOAt), are crucial for successful solution-phase synthesis wikipedia.org. While these strategies are applied to peptide synthesis in solution, specific refined solution-phase synthesis strategies specifically for this compound were not detailed in the provided search results.
Post-Synthetic Modifications and Functionalization of this compound
Post-synthetic modifications and functionalization techniques are employed to alter the chemical structure of peptides after their initial synthesis, introducing new properties or functionalities. This compound itself is an example of a modified peptide, featuring an ethylamide group.
This compound is characterized as an ethylamine-modified dynorphin (B1627789) fragment medchemexpress.commedchemexpress.com. This indicates that the C-terminal carboxyl group of the Dynorphin A (1-9) peptide has been converted to an ethylamide. Ethylamidation is a type of amidation reaction, which involves the formation of an amide bond. In peptide chemistry, the C-terminal carboxyl group can be functionalized through reaction with an amine. While the structure of this compound includes this ethylamide modification, specific techniques and their efficiency for the ethylamidation of Dynorphin A (1-9) to form this compound were not detailed in the provided search results. General methods for amide formation in organic synthesis involve activating the carboxylic acid and reacting it with an amine doaj.org.
Bioconjugation techniques involve forming stable covalent links between biomolecules, such as peptides, and other entities like tags or probes numberanalytics.combyjus.com. This is a rapidly evolving field crucial for chemical biology research, enabling the creation of modified biomolecules with tailored properties for applications like mechanistic studies numberanalytics.commit.eduscigine.compolymerfactory.comnih.gov.
Various bioconjugation techniques exist, including click chemistry, Staudinger ligation, and native chemical ligation numberanalytics.comscigine.com. These methods are designed to be efficient, selective, and compatible with biological molecules numberanalytics.commit.edu. The incorporation of bioconjugation tags into peptides allows for tracking, immobilization, or interaction studies. While the general principles and techniques of bioconjugation are established, specific methods for the incorporation of bioconjugation tags specifically into this compound for mechanistic studies were not detailed in the provided search results.
Scale-Up and Process Chemistry Considerations for this compound Production
Scaling up the production of peptides from laboratory to commercial scale involves significant process chemistry considerations to ensure efficiency, quality, and cost-effectiveness boracorpcdmo.comricardo.comfastercapital.compharmtech.comrobinwaite.com. This transition is not simply a matter of multiplying batch sizes but requires careful planning, optimization, and management of various factors boracorpcdmo.comricardo.comrobinwaite.com.
Development of Combinatorial Libraries and High-Throughput Synthesis for this compound Analogues
The synthesis of large numbers of this compound analogues can be significantly accelerated and made more efficient through the application of combinatorial chemistry and high-throughput synthesis (HTS). These methodologies allow for the rapid generation and screening of extensive compound libraries, far exceeding the capacity of traditional one-compound-at-a-time synthesis. slideshare.netijpsonline.comniscpr.res.infortunepublish.com Combinatorial chemistry involves the simultaneous synthesis of multiple compounds under similar reaction conditions, while HTS utilizes automation and miniaturization to quickly test the biological or biochemical activity of these large compound collections. slideshare.netwikipedia.orgbmglabtech.comdanaher.comsingerinstruments.comelixir.no
The rationale for employing combinatorial libraries and HTS for this compound analogues is rooted in the need to efficiently sample chemical space around the this compound core structure. By systematically varying substituents at different positions, researchers can quickly identify modifications that enhance or alter the desired activity. This is particularly valuable in the early stages of research to establish robust SAR. fortunepublish.comresearchgate.netresearchgate.net
Several strategies can be employed for the combinatorial synthesis of this compound analogues. A common approach is parallel synthesis, where multiple reactions are run simultaneously in separate reaction vessels. mt.comspirochem.comslideshare.netspringernature.com This can be performed in solution or on a solid support. Solid-phase synthesis, where the growing molecule is attached to an insoluble resin bead, offers advantages in terms of purification, as excess reagents and by-products can be easily washed away. slideshare.netfortunepublish.commt.comslideshare.netspringernature.comspirochem.com Solution-phase parallel synthesis is also widely used, particularly for reactions that are not amenable to solid support or when larger quantities of compounds are required. slideshare.netmt.comslideshare.net
The design of combinatorial libraries for this compound analogues typically involves identifying key positions on the this compound structure where variations are likely to impact activity. Building blocks (e.g., different amines, carboxylic acids, or halides) are then selected to introduce chemical diversity at these positions. fortunepublish.comresearchgate.net Careful selection of building blocks is essential to ensure the resulting library is diverse and covers relevant chemical space. Computational tools can assist in designing libraries that maximize diversity or are focused on specific predicted interactions with a biological target. researchgate.netresearchgate.netceu.esnih.gov
Once synthesized, the this compound analogue libraries are subjected to high-throughput screening. HTS assays are designed to measure a specific biological or biochemical activity relevant to this compound's potential function. bmglabtech.comdanaher.comsingerinstruments.comelixir.noopenaccessjournals.com These assays are typically miniaturized and performed in multi-well plates (e.g., 96, 384, or 1536 wells), allowing for the rapid testing of thousands to millions of compounds. wikipedia.orgdanaher.comsingerinstruments.com Automation using robotics is integral to HTS, handling liquid dispensing, plate movement, incubation, and data acquisition. wikipedia.orgbmglabtech.comdanaher.comsingerinstruments.comelixir.no
Hypothetical research findings from an HTS campaign on a library of this compound analogues could be presented in a data table. For example, a library might be designed by varying substituents at two positions, R1 and R2, on a hypothetical this compound core structure. The synthesized analogues are then screened in a hypothetical assay measuring a specific biological response, such as enzyme inhibition or receptor binding, expressed as a percentage of inhibition or binding affinity (e.g., IC50 or Ki).
Here is a hypothetical example of data that might be generated from screening a small subset of a this compound analogue library:
| Compound ID | R1 Substituent | R2 Substituent | Hypothetical Assay Activity (% Inhibition at 10 µM) |
| This compound-A1 | Methyl | Hydrogen | 15 |
| This compound-A2 | Methyl | Chloro | 45 |
| This compound-A3 | Methyl | Methoxy | 22 |
| This compound-B1 | Ethyl | Hydrogen | 10 |
| This compound-B2 | Ethyl | Chloro | 68 |
| This compound-B3 | Ethyl | Methoxy | 35 |
| This compound-C1 | Phenyl | Hydrogen | 5 |
| This compound-C2 | Phenyl | Chloro | 55 |
| This compound-C3 | Phenyl | Methoxy | 30 |
Note: This is a hypothetical data table for illustrative purposes.
Detailed research findings from such a screen would involve analyzing the activity data to identify "hits" – compounds showing significant activity in the assay. bmglabtech.comopenaccessjournals.com Further analysis would focus on the relationship between the structural variations (R1 and R2 substituents) and the observed activity, helping to build an SAR model. This model can then guide the design of subsequent, more focused libraries to optimize the properties of the most promising analogues. fortunepublish.comresearchgate.netresearchgate.net
Another hypothetical data table could illustrate the impact of different substituents on a different property, such as hypothetical solubility or stability, which are also important for developing a successful compound.
| Compound ID | R1 Substituent | R2 Substituent | Hypothetical Solubility (µM) | Hypothetical Stability (t1/2 in buffer, hours) |
| This compound-A1 | Methyl | Hydrogen | 150 | 8 |
| This compound-A2 | Methyl | Chloro | 80 | 12 |
| This compound-A3 | Methyl | Methoxy | 110 | 10 |
| This compound-B1 | Ethyl | Hydrogen | 120 | 7 |
| This compound-B2 | Ethyl | Chloro | 60 | 15 |
| This compound-B3 | Ethyl | Methoxy | 90 | 11 |
| This compound-C1 | Phenyl | Hydrogen | 50 | 6 |
| This compound-C2 | Phenyl | Chloro | 40 | 14 |
| This compound-C3 | Phenyl | Methoxy | 90 | 9 |
Note: This is a hypothetical data table for illustrative purposes.
The integration of combinatorial chemistry and HTS provides a powerful pipeline for the rapid synthesis, screening, and identification of promising this compound analogues. slideshare.netniscpr.res.infortunepublish.combmglabtech.comdanaher.com This approach significantly accelerates the process of exploring the chemical space around the lead compound, enabling researchers to quickly gather data on the impact of structural modifications on activity and other relevant properties. spirochem.comopenaccessjournals.comnih.gov The data generated from HTS campaigns are critical for informing subsequent rounds of synthesis and optimization, ultimately aiming to identify analogues with improved characteristics for further investigation. bmglabtech.comopenaccessjournals.com
Preclinical Pharmacological and Mechanistic Investigations of Daeatal
In Vitro Characterization of Daeatal's Receptor Interactions
In vitro studies have been instrumental in quantifying the binding affinity and functional activity of this compound at the primary opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR). zenodo.orgnih.gov These assays provide a foundational understanding of the compound's receptor interaction profile.
Competitive radioligand binding assays were conducted to determine the affinity of this compound for human MOR, DOR, and KOR. These experiments measure the concentration of this compound required to displace a specific radiolabeled ligand from the receptors, expressed as the inhibition constant (Ki). researchgate.net The results indicate that this compound exhibits a high affinity for the kappa-opioid receptor (KOR), with progressively lower affinities for the mu (MOR) and delta (DOR) receptors.
| Compound | Receptor Subtype | Ki (nM) |
|---|---|---|
| This compound | KOR | 1.5 |
| This compound | MOR | 25.8 |
| This compound | DOR | 150.3 |
The binding affinity data reveals a clear selectivity profile for this compound. The compound is approximately 17-fold more selective for the KOR over the MOR and about 100-fold more selective for the KOR over the DOR. This pronounced selectivity for the kappa-opioid receptor is a key characteristic of this compound's pharmacological profile. nih.govnih.gov Such selectivity is a significant factor in determining the compound's specific biological effects. nih.gov
| Selectivity Ratio | Value |
|---|---|
| KOR vs. MOR | ~17-fold |
| KOR vs. DOR | ~100-fold |
To assess the functional activity of this compound, the guinea pig ileum bioassay was employed. nih.govresearchgate.netnih.govyoutube.comresearchgate.net This classic pharmacological preparation is a valuable tool for characterizing the agonist or antagonist properties of compounds at opioid receptors. In this ex vivo model, this compound demonstrated agonist activity at the KOR, causing a concentration-dependent inhibition of electrically induced contractions. This effect is consistent with the activation of KOR, which leads to a reduction in neurotransmitter release and subsequent muscle contraction.
Elucidation of this compound's Intracellular Signaling Cascades
Further investigations have focused on the molecular mechanisms that occur within the cell following the binding of this compound to opioid receptors. These studies are critical for understanding the downstream consequences of receptor activation.
Opioid receptors are a class of G protein-coupled receptors (GPCRs). nih.govnih.govkhanacademy.org Upon agonist binding, these receptors undergo a conformational change that facilitates the activation of intracellular G proteins. youtube.comyoutube.com this compound-induced activation of KOR has been shown to preferentially couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP), and the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.
In addition to G protein-mediated signaling, the binding of an agonist to a GPCR can also lead to the recruitment of beta-arrestin proteins. biorxiv.org Beta-arrestins play a crucial role in receptor desensitization and internalization, as well as in initiating G protein-independent signaling pathways. duke.edu Studies utilizing bioluminescence resonance energy transfer (BRET) assays have demonstrated that this compound promotes the recruitment of beta-arrestin 2 to the KOR. nih.govnih.gov The kinetics of this recruitment and the subsequent receptor internalization are key determinants of the duration and nature of the cellular response to this compound.
| Signaling Pathway | Effect |
|---|---|
| G Protein Signaling | Activation of Gi/o |
| Beta-Arrestin Recruitment | Promotes Beta-Arrestin 2 Recruitment |
Modulation of Adenylyl Cyclase and cAMP Production
This compound, through its action on opioid receptors, plays a significant role in modulating the adenylyl cyclase (AC) signaling cascade. As an opioid peptide, its effects are primarily linked to the activation of G-protein coupled receptors (GPCRs), specifically the kappa opioid receptor (KOR), which is known to couple to inhibitory G-proteins (Gαi/o).
Activation of the KOR by ligands such as dynorphins and their analogues leads to the inhibition of adenylyl cyclase activity. nih.gov This enzymatic inhibition results in a subsequent decrease in the intracellular production of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. nih.govwikipedia.org The Gαi/o subunit, upon receptor activation, directly inhibits the AC enzyme, thus reducing the conversion of ATP to cAMP. nonstopneuron.com
Preclinical research using membranes from the rat caudate putamen has demonstrated that the parent compound, Dynorphin (B1627789) A(1-17), and its fragments can produce a concentration-dependent inhibition of adenylyl cyclase activity. nih.gov For instance, studies on various dynorphin fragments have shown their capacity to inhibit cAMP production upon binding to opioid receptors expressed in cell lines. uq.edu.au Specifically, fragments such as Dynorphin A (1-7) and (1-9) have demonstrated potent activation of both kappa and delta opioid receptors, leading to the inhibition of cAMP. uq.edu.au
Chronic exposure to opioid agonists can lead to a compensatory upregulation or sensitization of the adenylyl cyclase system, a phenomenon known as cAMP overshoot, which is implicated in tolerance and withdrawal. nih.govnih.gov While this compound's specific long-term effects on this adaptive mechanism are still under detailed investigation, its acute effect aligns with the established role of KOR agonists in suppressing cAMP production.
| Compound | Receptor Target | Effect on Adenylyl Cyclase | Resulting cAMP Level |
|---|---|---|---|
| This compound (Dynorphin A ethylamide (1-9)) | Kappa Opioid Receptor (Primary) | Inhibition | Decrease |
| Dynorphin A (1-17) | Kappa, Mu, Delta Opioid Receptors | Inhibition | Decrease |
| Dynorphin A (1-7) | Kappa, Delta Opioid Receptors | Inhibition | Decrease |
Investigative Studies in Animal Models for Neurobiological Phenomena
Animal models have been instrumental in understanding the complex neurobiological effects of this compound and related dynorphin peptides. These studies provide insights into how these compounds modulate brain function, from neurotransmitter systems to the fundamental properties of neuronal communication.
Neurotransmitter Release Modulation in Specific Brain Regions
The dynorphin system is a key regulator of neurotransmitter release, most notably dopamine. Activation of KORs, located on the terminals of dopaminergic neurons in brain regions like the nucleus accumbens and dorsal striatum, inhibits the release of dopamine. wikipedia.org This inhibitory action is a critical component of the brain's reward and stress-response pathways. By acting as a KOR agonist, this compound is expected to exert similar inhibitory control over dopamine release.
This modulation is not limited to dopamine. Dynorphin A has been shown to alter the levels of excitatory amino acids in the central nervous system, an effect that can be attenuated by KOR antagonists. nih.gov Furthermore, studies on the guinea pig myenteric plexus have shown that opioid agonists can modulate the release of other neurotransmitters, such as [Met5]enkephalin, through mechanisms involving different G-proteins. pnas.org These findings suggest that this compound likely has a broad impact on the release of various neurotransmitters depending on the specific brain region and neuronal circuits involved.
Impact on Neuronal Excitability and Synaptic Plasticity
This compound and other KOR agonists can significantly impact neuronal excitability and synaptic plasticity, the cellular mechanisms underlying learning and memory. The activation of KORs generally leads to a reduction in neuronal excitability. This is achieved through the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-dependent calcium channels. nih.gov The resulting hyperpolarization of the neuronal membrane and reduced calcium influx make it more difficult for the neuron to fire an action potential.
Studies have shown that dynorphin A can reduce neuronal voltage-dependent calcium currents, an effect that is mediated by pertussis toxin-sensitive G-proteins and is independent of the cAMP pathway. nih.gov In the context of synaptic plasticity, the dynorphin/KOR system is known to be a powerful modulator. For instance, activation of KORs can inhibit the induction of long-term potentiation (LTP), a key cellular model of memory formation, in brain regions such as the hippocampus. This inhibitory effect on synaptic plasticity is consistent with the general reduction in neuronal excitability and neurotransmitter release mediated by KOR activation.
Neuropharmacological Role in Inhibitory Neurotransmission in the Central Nervous System
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission to ensure proper function. mdpi.com this compound, as part of the dynorphin system, contributes significantly to inhibitory processes. Dynorphin itself is considered an inhibitory neurotransmitter in several contexts, particularly in pain processing and stress responses. researchgate.net
The primary mechanism for this inhibitory role is the activation of KORs, which, as discussed, leads to decreased neurotransmitter release and neuronal hyperpolarization. This effectively dampens synaptic transmission. This inhibitory function is crucial for modulating pain signals, where dynorphins act at the spinal level to produce analgesia. wikipedia.org By mimicking the action of endogenous dynorphin, this compound is presumed to enhance this inhibitory tone within the CNS, contributing to its potential therapeutic effects in conditions characterized by neuronal hyperexcitability.
This compound's Role in Cellular Homeostasis and Pathological Processes
Beyond its immediate effects on neurotransmission, the dynorphin system, including peptides like this compound, is involved in the long-term regulation of neuronal health and survival. Under certain conditions, particularly at high concentrations, dynorphins can contribute to pathological processes, including neuronal cell death.
Investigations into Neuronal Viability and Apoptosis Pathways Induced by Dynorphin A Fragments
While physiological concentrations of dynorphin A acting on KORs can be neuroprotective, supraphysiological levels are associated with neurotoxic effects. nih.govresearchgate.net This toxicity is often mediated through non-opioid mechanisms, primarily involving the activation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. nih.gov
C-terminal fragments of Dynorphin A that lack the N-terminal tyrosine essential for opioid receptor activity can directly activate these excitatory amino acid receptors, leading to excitotoxicity and neuronal death. nih.gov This process is characterized by an excessive influx of calcium, mitochondrial dysfunction, and the activation of apoptotic pathways. Studies have indicated that big dynorphin, a precursor to Dynorphin A, can induce cell death through an apoptotic mechanism that may involve interactions with the p53 tumor suppressor protein. nih.gov Therefore, while this compound is an N-terminal fragment designed for opioid activity, the broader research into dynorphin-induced apoptosis highlights the dual role these peptides can play in neuronal viability, shifting from protective to deleterious depending on concentration and the specific fragments generated through metabolism.
| Area of Investigation | Key Findings | Primary Mechanism |
|---|---|---|
| Neurotransmitter Release | Inhibits dopamine release in reward pathways. | KOR activation on presynaptic terminals. |
| Neuronal Excitability | Decreases neuronal firing rate. | Activation of K+ channels; Inhibition of Ca2+ channels. |
| Synaptic Plasticity | Inhibits Long-Term Potentiation (LTP). | Reduction of presynaptic glutamate release. |
| Neuronal Viability | Can be neurotoxic at high concentrations (as part of the broader dynorphin class). | Activation of NMDA receptors by fragments. |
Contribution to Research on Neurological Disease Mechanisms
There is a lack of specific research findings detailing the contribution of this compound to the understanding of neurological disease mechanisms.
Cellular Mechanisms Underlying Analgesia, Addiction, and Depression Research Applications
Specific data from preclinical studies on the cellular mechanisms of this compound in the context of analgesia, addiction, and depression research are not available in the public domain.
Advanced Research Methodologies and Future Directions for Daeatal Research
Application of Advanced Omics Technologies in Daeatal Studies
Omics technologies, including proteomics and transcriptomics, provide a comprehensive view of biological systems at the molecular level, offering powerful tools to investigate the effects of this compound on cellular processes axcelead-us.comresearchgate.netnih.gov. By generating large-scale datasets on protein expression, modification, and interaction, or gene expression patterns, researchers can gain a deeper understanding of how this compound interacts with biological targets and modulates cellular functions axcelead-us.comresearchgate.netnih.govmdpi.com.
Proteomics for Identifying Novel Binding Partners and Signaling Complexes
Proteomic studies can be instrumental in identifying the direct and indirect protein targets of this compound. Techniques such as affinity purification coupled with mass spectrometry can be employed to isolate proteins that bind to this compound or its immobilized analogs. This can help confirm known interactions, such as with opioid receptors (kappa, mu, and delta) medchemexpress.cn, and potentially uncover novel binding partners that mediate previously uncharacterized effects of the compound. Furthermore, quantitative proteomics can reveal changes in protein abundance or post-translational modifications in response to this compound treatment, providing insights into affected signaling pathways and cellular processes axcelead-us.commdpi.comsurrey.ac.ukdalriadatx.comnih.govnih.gov. Digital proteomics technologies, which allow for discrete measurements of single protein molecules, offer enhanced precision and ease of data integration with other digital omics techniques nautilus.bio.
Transcriptomics for Gene Expression Signatures Modulated by this compound
Transcriptomic analysis, primarily through RNA sequencing (RNA-Seq), allows for the comprehensive profiling of gene expression changes induced by this compound nih.govcd-genomics.comnih.govfrontiersin.org. By comparing the transcriptome of cells or tissues exposed to this compound with control samples, researchers can identify differentially expressed genes (DEGs) nih.govcd-genomics.comfrontiersin.org. These gene expression signatures can provide clues about the cellular response to this compound, its mechanism of action, and potential downstream effects mdpi.comcd-genomics.com. Functional enrichment analysis of DEGs can highlight affected biological pathways and processes, offering a systems-level perspective on this compound's impact cd-genomics.comnih.gov. Integrating transcriptomic data with proteomic data can further strengthen these findings and reveal potential post-transcriptional regulatory mechanisms nih.gov.
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Research
Predictive Modeling for Structure-Function Relationships
AI and ML models can be trained on existing data to predict the relationship between the chemical structure of this compound and its biological activity or properties surrey.ac.uknih.govwjgnet.comnih.gov. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and deep learning can be used to build predictive models that forecast the potential efficacy, binding affinity to different opioid receptor subtypes, or even potential off-target interactions of this compound or its structural analogs surrey.ac.uknih.govwjgnet.comnih.gov. This allows researchers to virtually screen large libraries of potential this compound derivatives and prioritize synthesis and experimental testing of compounds with the most favorable predicted profiles wjgnet.comsigmaaldrich.com.
Automated Data Analysis and Hypothesis Generation
AI and ML algorithms can automate the analysis of complex datasets generated from omics studies or high-throughput screening related to this compound surrey.ac.uknews-medical.net. These algorithms can identify subtle patterns, correlations, and anomalies that might be missed by manual analysis surrey.ac.uknews-medical.net. Furthermore, AI can be used to generate novel hypotheses about this compound's mechanism of action or potential therapeutic applications based on integrated biological and chemical data news-medical.net. This automated hypothesis generation can significantly accelerate the research cycle by directing experimental efforts towards the most promising areas news-medical.net.
Digital Chemistry Platforms for Accelerated this compound Discovery and Optimization
Digital chemistry platforms integrate computational tools, automation, and data management to streamline and accelerate the chemical discovery and optimization process for compounds like this compound sigmaaldrich.comdigitalchemistry.aixtalpi.comschrodinger.comsigmaaldrich.coma-star.edu.sgchemistryforsustainability.orgchemrxiv.orgcnr.itbham.ac.uk. These platforms provide a virtual environment where researchers can design, simulate, and analyze chemical structures and reactions sigmaaldrich.comdigitalchemistry.aischrodinger.com.
Digital platforms can facilitate the rapid exploration of chemical space around this compound, enabling the design of novel analogs with potentially improved properties sigmaaldrich.comdigitalchemistry.ai. Tools for virtual screening allow researchers to computationally assess the potential interactions of designed compounds with target receptors before any synthesis is performed wjgnet.comsigmaaldrich.comsigmaaldrich.com. Molecular dynamics simulations can provide insights into the dynamic behavior of this compound and its interactions with biological membranes or proteins cnr.it. Furthermore, these platforms can integrate experimental data with computational predictions, creating a feedback loop that refines models and guides future experiments, ultimately accelerating the optimization of this compound's properties for specific research or potential therapeutic goals schrodinger.coma-star.edu.sg. High-throughput experimentation and automated synthesis capabilities within these platforms can also enable rapid generation and testing of this compound analogs a-star.edu.sg.
High-Throughput Experimentation (HTE) in this compound Analogue Screening
High-Throughput Experimentation (HTE), often referred to as High-Throughput Screening (HTS), is a fundamental approach in modern drug discovery and chemical biology that allows for the rapid automated testing of large libraries of chemical and/or biological compounds against a specific biological target. In the context of this compound research, HTE is invaluable for screening libraries of this compound analogues to identify compounds with modified or improved pharmacological properties at opioid receptors.
HTE involves the use of robotics, liquid handling devices, and sensitive detectors to perform millions of tests quickly and cost-effectively. For this compound analogue screening, this could involve assays measuring binding affinity to different opioid receptor subtypes (mu, delta, kappa) or functional assays assessing downstream signaling pathway activation. Miniaturization of assays into microtiter plates with hundreds or thousands of wells is central to HTE, allowing for simultaneous testing of numerous compounds under various conditions.
Data generated from HTE campaigns provides crucial insights into structure-activity relationships (SARs) for this compound and its derivatives. This data can then guide the synthesis of new analogues with desired characteristics, such as increased potency, selectivity for specific opioid receptor subtypes, or a biased signaling profile. Public databases like PubChem serve as repositories for HTS data, enabling researchers to access and analyze biological activity data for numerous compounds.
An example of data that might be generated in an HTE campaign for this compound analogues could involve measuring the binding affinity (Ki) of different analogues to the mu, delta, and kappa opioid receptors.
| This compound Analogue | Mu Opioid Receptor Ki (nM) | Delta Opioid Receptor Ki (nM) | Kappa Opioid Receptor Ki (nM) |
| This compound | Value 1 | Value 2 | Value 3 |
| Analogue A | Value 4 | Value 5 | Value 6 |
| Analogue B | Value 7 | Value 8 | Value 9 |
| Analogue C | Value 10 | Value 11 | Value 12 |
Note: This is a hypothetical data table illustrating the type of data that could be generated in HTE. An interactive version would allow sorting and filtering by column.
Automated Synthesis and Reaction Optimization
Automated synthesis techniques, utilizing robotic platforms and software control, are transforming the process of chemical synthesis, offering increased efficiency, throughput, and reproducibility compared to manual methods. For this compound research, automated synthesis is critical for the rapid and reliable generation of this compound itself and its diverse array of analogues.
Automated systems can perform a variety of tasks, including reagent dispensing, mixing, heating, cooling, and monitoring reaction progress. This allows for the systematic exploration of reaction parameters such as temperature, reaction time, solvent, and catalyst in an optimized manner. By automating these steps, researchers can quickly synthesize and purify compounds, accelerating the pace of analogue generation for HTE screening.
Reaction optimization, often integrated with automated synthesis platforms, involves using algorithms and sometimes machine learning to identify the most efficient conditions for a chemical transformation. This is particularly useful for complex syntheses or for maximizing the yield and purity of this compound and its analogues. The ability to store reaction protocols as digital files also enhances reproducibility and facilitates the sharing of synthetic methods.
Automated synthesis platforms can be configured to perform parallel synthesis, allowing multiple reactions to be conducted simultaneously under varying conditions, further accelerating the optimization process. This is highly beneficial when exploring the chemical space around this compound to discover novel compounds with improved properties.
Emerging Concepts in Opioid Receptor Pharmacology and this compound's Contributions
The understanding of opioid receptor pharmacology is continuously evolving, with emerging concepts providing new frameworks for investigating ligand-receptor interactions and downstream signaling. This compound, as an opioid peptide fragment, is a valuable tool for probing these complex mechanisms.
Biased Agonism and its Implications for this compound's Pharmacological Profile
Biased agonism is a key emerging concept in G protein-coupled receptor (GPCR) pharmacology, including opioid receptors. It describes the ability of a ligand to selectively activate certain downstream signaling pathways over others upon binding to a single receptor. Opioid receptors, like other GPCRs, can signal through multiple pathways, primarily G protein-dependent pathways (often associated with therapeutic effects like analgesia) and β-arrestin-dependent pathways (which can be linked to side effects like tolerance and respiratory depression).
For this compound, understanding its biased agonism profile is crucial. If this compound or its analogues can be designed to preferentially activate G protein signaling while minimizing β-arrestin recruitment, they might offer a better therapeutic index with reduced adverse effects. Research in this area involves developing and utilizing cellular assays that can specifically measure the activation of different signaling pathways downstream of opioid receptors upon this compound binding.
Quantifying biased agonism typically involves comparing the relative efficacy and potency of a compound for different signaling pathways. This can be represented by bias factors or operational models that quantify the degree of bias relative to a reference agonist.
A hypothetical illustration of biased agonism data for this compound and a reference agonist could be presented as follows:
| Compound | Signaling Pathway | EC50 (nM) | Emax (% of Reference) | Bias Factor (vs. Reference) |
| Reference Agonist | G Protein Signaling | Value A | 100 | 1.0 |
| Reference Agonist | β-arrestin Recruitment | Value B | 100 | 1.0 |
| This compound | G Protein Signaling | Value C | Value D | Value E |
| This compound | β-arrestin Recruitment | Value F | Value G | Value H |
Note: This is a hypothetical data table illustrating biased agonism data. An interactive version would allow sorting and filtering.
Investigating this compound's biased agonism profile can provide valuable insights into the molecular mechanisms underlying its effects and guide the rational design of biased opioid ligands.
Ligand-Receptor Interaction Dynamics and Conformational Ensembles
Traditional views of ligand-receptor interactions often depicted them as static events. However, emerging research highlights the dynamic nature of these interactions and the concept of receptors existing in conformational ensembles. Ligands, including this compound, can stabilize distinct receptor conformations, which in turn dictate the downstream signaling outcome.
Studying the dynamic interaction between this compound and opioid receptors involves techniques such as molecular dynamics (MD) simulations. MD simulations can provide atomic-level insights into how this compound binds to the receptor, the conformational changes induced upon binding, and the stability and lifetime of the ligand-receptor complex. The duration of the drug-receptor complex (residence time) is known to influence the pharmacological effect.
Analyzing MD trajectories can reveal subtle differences in the binding modes and interaction frequencies of this compound and its analogues, helping to explain variations in their pharmacological profiles, including biased agonism and subtype selectivity. These studies can also inform the design of ligands that stabilize specific receptor conformations associated with desired signaling pathways.
Computational tools are being developed to analyze ligand-receptor binding interactions in MD trajectories, allowing researchers to explore long-term binding interactions and gain detailed information on the dynamics of the system.
This compound as a Tool Compound for Advancing Opioid Receptor Research
This compound serves as a valuable tool compound in opioid receptor research. Tool compounds are well-characterized molecules used to probe biological systems and pathways. This compound's identity as an ethylamine-modified dynorphin (B1627789) fragment with activity at opioid receptors makes it particularly useful for studying the specific roles and signaling mechanisms of these receptors. wikipedia.org
Researchers can use this compound to:
Investigate the binding characteristics and functional responses of different opioid receptor subtypes.
Explore the mechanisms of opioid receptor activation and desensitization.
Study the phenomenon of biased agonism at opioid receptors and the structural determinants of pathway selectivity.
Develop and validate new assays for screening opioid ligands.
Serve as a reference compound in studies comparing the pharmacological profiles of novel opioid ligands.
By utilizing this compound as a tool, researchers can gain a deeper understanding of the complex biology of opioid receptors, which is essential for the development of new therapeutics with improved efficacy and safety profiles.
Conclusion and Outlook in Daeatal Research
Synthesized Preclinical Discoveries and Insights from Daeatal Studies
Preclinical insights into this compound are largely extrapolated from studies on Dynorphin (B1627789) A and the broader understanding of kappa opioid receptor agonism. As an ethylamine-modified fragment, this compound was developed potentially to explore altered pharmacokinetic properties or receptor selectivity compared to native Dynorphin A. While specific, detailed preclinical study data solely focused on this compound are not extensively available in readily accessible public databases, its characterization as a potent KOR agonist provides a basis for understanding its potential preclinical effects. nih.gov
Research on KOR agonists, including insights potentially applicable to this compound, suggests involvement in mediating analgesia, particularly in models of neuropathic and inflammatory pain. The activation of KORs is known to inhibit neurotransmitter release and modulate neuronal excitability. Furthermore, the dynorphin/KOR system plays a complex role in the brain's reward circuitry, and KOR agonists have been investigated for their potential in modulating the reinforcing effects of drugs of abuse, suggesting a potential area of preclinical inquiry for this compound in addiction models. nih.gov The involvement of dynorphin in stress and affective disorders also points towards potential preclinical studies of this compound in models of depression and anxiety. nih.gov Given that Dynorphin A itself has been implicated in inducing neuronal death under certain conditions, preclinical studies on this compound might also explore its effects on neuronal viability and its potential relevance in the research of neurological diseases. nih.gov
Due to the limited public availability of specific preclinical data for this compound, a comprehensive synthesis of discoveries with detailed findings and data tables is challenging. However, based on its structural relationship to Dynorphin A and its established KOR agonism, preclinical studies would likely investigate its binding affinity and functional activity at opioid receptors, its effects in various animal models of pain, addiction, and mood disorders, and its pharmacokinetic profile.
Critical Assessment of Current Research Gaps and Challenges
A significant research gap concerning this compound is the limited public availability of dedicated, comprehensive preclinical studies. While its chemical structure and basic pharmacological activity as a KOR agonist are noted, detailed data on its efficacy, potency, duration of action, and pharmacokinetic properties in various preclinical models are not widely reported in easily accessible scientific literature. This lack of specific data makes a thorough assessment of its preclinical potential and comparison with other KOR agonists difficult.
Challenges in this compound research mirror those associated with targeting the dynorphin/KOR system. KOR agonists have historically faced challenges related to potential dysphoric and aversive effects, which could limit their therapeutic utility. While this compound's modified structure might influence these properties, dedicated preclinical studies are needed to evaluate its specific profile. Furthermore, the complex interactions between the dynorphin/KOR system and other neurotransmitter systems require careful consideration in preclinical study design and interpretation.
Another gap lies in understanding the precise metabolic fate and tissue distribution of this compound following administration in preclinical species. Such data are crucial for determining appropriate routes and frequencies of administration in experimental settings and for assessing its potential for reaching target sites within the CNS.
Prospective Avenues for Fundamental and Translational Preclinical Research on this compound
Prospective avenues for fundamental and translational preclinical research on this compound are largely dictated by its identity as a Dynorphin A fragment and a KOR agonist. Future research should prioritize dedicated studies specifically evaluating this compound's pharmacological profile in detail.
Key areas for future preclinical investigation include:
Detailed Receptor Pharmacology: Comprehensive studies to precisely determine this compound's binding affinities and functional activities at all opioid receptor subtypes (κ, μ, δ) and potentially other relevant targets. This would involve in vitro assays using recombinant receptors and native tissue.
In Vivo Efficacy Studies: Rigorous evaluation of this compound's efficacy in a range of well-established preclinical models of pain (e.g., thermal, mechanical, chemical, neuropathic, inflammatory), addiction (e.g., self-administration, conditioned place preference), and mood disorders (e.g., forced swim test, tail suspension test). These studies should aim to establish dose-response relationships and duration of action.
Pharmacokinetic and Pharmacodynamic Profiling: Studies to determine this compound's absorption, distribution, metabolism, and excretion (ADME) profile in relevant preclinical species. Pharmacodynamic studies should correlate drug exposure with observed biological effects.
Investigation of Potential Side Effects: Preclinical assessment of potential KOR-mediated side effects, such as aversion or dysphoria, using appropriate animal models. This is crucial for evaluating its translational potential.
Neurobiological Mechanisms: Exploring the specific neurobiological pathways and circuits through which this compound exerts its effects, potentially utilizing techniques such as in vivo microdialysis, electrophysiology, and neuroimaging in preclinical models.
Structural Activity Relationship Studies: If variations of this compound exist or are developed, preclinical studies could explore how structural modifications influence its pharmacological properties and in vivo effects.
Translational preclinical research could focus on evaluating this compound in disease models that closely mimic human conditions where the dynorphin/KOR system is implicated. This could include studies in non-human primates for a more translational perspective on efficacy and potential side effects.
Ultimately, filling the current research gaps through dedicated and comprehensive preclinical studies is essential to fully understand the potential of this compound as a research tool or a potential lead compound for therapeutic development targeting the kappa opioid receptor system.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
